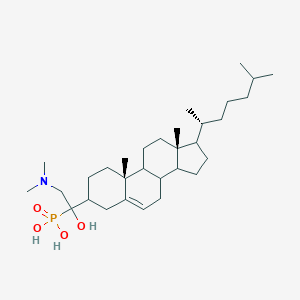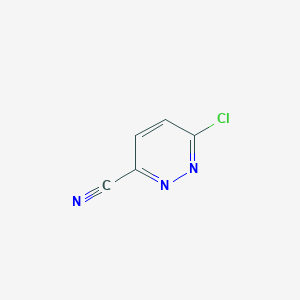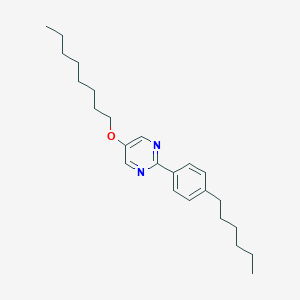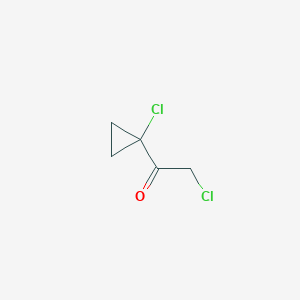
Stigmasta-4,22-dien-3-one
説明
Stigmasta-4,22-dien-3-one is an antitubercular agent . It shows cytotoxicity against the human HT1080 tumoral cell line . It is a steroid isolated from sponges .
Molecular Structure Analysis
The molecular formula of Stigmasta-4,22-dien-3-one is C29H46O . Its average mass is 410.675 Da and its monoisotopic mass is 410.354858 Da .Physical And Chemical Properties Analysis
Stigmasta-4,22-dien-3-one has a density of 1.0±0.1 g/cm3, a boiling point of 503.2±17.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . Its enthalpy of vaporization is 77.2±3.0 kJ/mol .科学的研究の応用
Antiviral Research
Stigmasta-4,22-dien-3-one has been identified as a potential inhibitor of the White Spot Syndrome Virus (WSSV), a virus causing significant economic losses in the shrimp farming industry . The compound exhibited high binding energy when docked with the envelope proteins VP28, VP26, and VP24 of the virus, which are considered promising molecular targets for drug development .
Anticancer Research
Stigmasta-4,22-dien-3-one has shown potential in cancer research. It has been found to exhibit cytotoxicity against human HT1080 tumoral cell line . In addition, it has been used in the synthesis of stigmasterol derivatives, which showed improved cytotoxic activity against breast cancer cells .
Antibacterial Research
While there is limited direct research on the antibacterial properties of Stigmasta-4,22-dien-3-one, it has been found to show significant antimicrobial activity on some selected microorganisms .
Antifungal Research
Similar to its antibacterial properties, Stigmasta-4,22-dien-3-one has shown significant antimicrobial activity, which suggests potential antifungal properties .
Anti-inflammatory Research
Stigmasta-4,22-dien-3-one is part of the class of tetracyclic triterpenes, which have been found to exhibit anti-inflammatory properties .
Antioxidant Research
Stigmasta-4,22-dien-3-one, as a part of the class of tetracyclic triterpenes, has been found to exhibit antioxidant properties .
Neuroprotective Research
While there is limited direct research on the neuroprotective properties of Stigmasta-4,22-dien-3-one, it is part of the class of tetracyclic triterpenes, which have been found to exhibit neuroprotective properties .
Hair Growth Research
Stigmasta-4,22-dien-3-one has been mentioned in patents as a potential agent for hair growth, although further research is needed to confirm this application .
作用機序
Target of Action
Stigmasta-4,22-dien-3-one is primarily known for its antitubercular properties . It has been found to exhibit cytotoxicity against the human HT1080 tumoral cell line .
Mode of Action
In-silico molecular docking studies have shown that it exhibits high binding energy when interacting with the envelope proteinsVP28, VP26, and VP24 . This suggests that the compound may interfere with the function of these proteins, thereby exerting its antitubercular effects.
Biochemical Pathways
Given its observed cytotoxicity against the ht1080 tumoral cell line , it can be inferred that the compound likely interacts with pathways involved in cell proliferation and survival.
Result of Action
Stigmasta-4,22-dien-3-one has been found to exhibit cytotoxicity against the human HT1080 tumoral cell line . This suggests that the compound may induce cell death or inhibit cell proliferation in this cell line, thereby exerting its antitubercular effects.
特性
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,18-21,24-27H,7,10-17H2,1-6H3/b9-8+/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGZDUKUQPPHFM-LPJPOILFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Stigmasta-4,22-dien-3-one | |
CAS RN |
20817-72-5 | |
| Record name | Stigmasta-4,22-dien-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020817725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Stigmasta-4,22-dien-3-one?
A1: Stigmasta-4,22-dien-3-one is a naturally occurring phytostenone, a class of steroids found in plants. It has been identified in various plant species, including Cenchrus setigerus [], Hernandia nymphaeifolia [], and Albizia lebeckioides [].
Q2: What is the molecular formula and weight of Stigmasta-4,22-dien-3-one?
A2: The molecular formula of Stigmasta-4,22-dien-3-one is C29H46O, and its molecular weight is 410.66 g/mol.
Q3: Has Stigmasta-4,22-dien-3-one been found to exhibit any biological activities?
A3: Yes, Stigmasta-4,22-dien-3-one has shown promising radical scavenging activity against DPPH (1,1-diphenyl-2-picryl-hydrazyl) []. Research suggests it may have potential as an antioxidant, but further studies are needed to confirm this. Additionally, a study on Albizia species indicated that Stigmasta-4,22-dien-3-one exhibited toxicity towards the termite species Neotermes dalbergiae [].
Q4: What are the common spectroscopic techniques used to characterize Stigmasta-4,22-dien-3-one?
A4: Stigmasta-4,22-dien-3-one can be characterized using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) [, , , ], Infrared (IR) [], Ultraviolet (UV) spectroscopies [], and Mass Spectrometry (MS) [, , ]. These techniques provide valuable information about the compound's structure and purity.
Q5: Can Stigmasta-4,22-dien-3-one be synthesized in the laboratory?
A5: Yes, Stigmasta-4,22-dien-3-one can be produced through the bioconversion of phytosterol using a mutant strain of Arthrobacter simplex []. This bacterial strain utilizes an inducible cholesterol oxidase to facilitate the conversion process.
Q6: Have there been any studies investigating the structure-activity relationship (SAR) of Stigmasta-4,22-dien-3-one?
A6: While specific SAR studies focusing solely on Stigmasta-4,22-dien-3-one are limited in the provided research, one study explored the cytotoxicity of various steroids, including Stigmasta-4,22-dien-3-one, on human fibrosarcoma cells (HT1080) []. This research employed Quantitative Structure Inter-Activity Relationship (QSInAR) computational methods to evaluate the impact of structural features on the compound's activity.
Q7: What is the significance of the QSInAR study involving Stigmasta-4,22-dien-3-one?
A7: The QSInAR study suggested that Stigmasta-4,22-dien-3-one might not be well-suited for cell membrane diffusion due to its structural characteristics []. This finding highlights the importance of considering structural properties when evaluating a compound's potential as a therapeutic agent.
Q8: Has Stigmasta-4,22-dien-3-one been identified in any other plant species besides those already mentioned?
A8: Yes, Stigmasta-4,22-dien-3-one has been found in a variety of other plant species, including Blumea balsamifera [], Polygonum viscosum [, ], Abrus precatorius [], Acanthus ilicifolius [, ], Pistia stratiotes [], Cratoxylum cochinchinense [], Senecio chrysanthemoides [], Ocotea minarum [], Trigonostemon chinensis [], Eupatorium adenophorum [], Nypa fruticans [], Hibiscus tiliaceus [], Aquilaria agallocha [], and Michelia champaca [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![[(4S,5S)-5-(aminomethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine](/img/structure/B56615.png)
![1-[(3S,8R,9S,10R,13S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B56616.png)



